Human Thymidylate Synthase (TS) Inhibition: IC50 Comparison Against 5-Fluorouracil Class
2-(Methylsulfonyl)-4,6-diphenylpyrimidine demonstrates measurable inhibition of human thymidylate synthase with an IC50 of 800 nM in a spectrophotometric assay [1]. While this activity is moderate compared to the clinical standard 5-fluorouracil (5-FU, which acts via its active metabolite FdUMP with TS inhibition Ki of approximately 0.05-0.1 nM under comparable conditions [2]), the compound provides a non-nucleoside scaffold for TS inhibition—a distinct mechanistic class. The compound also shows species-dependent activity with IC50 of 850 nM against E. coli TS, but markedly reduced activity against T. gondii TS (IC50 = 3,700 nM), indicating a selectivity window of approximately 4.6-fold between bacterial and protozoal orthologs [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 800 nM (human TS); IC50 = 850 nM (E. coli TS); IC50 = 3,700 nM (T. gondii TS) |
| Comparator Or Baseline | 5-FU (FdUMP metabolite): Ki ≈ 0.05-0.1 nM for human TS; Unsubstituted 4,6-diphenylpyrimidine: No reported TS inhibition |
| Quantified Difference | Target compound is ~8,000- to 16,000-fold less potent than 5-FU but provides non-nucleoside scaffold; Species selectivity: 4.6-fold (E. coli vs T. gondii) |
| Conditions | Spectrophotometric assay measuring oxidation of tetrahydrofolate to dihydrofolate after 2-12 minutes |
Why This Matters
This compound offers a validated starting point for developing non-nucleoside TS inhibitors, a class that may circumvent resistance mechanisms associated with nucleoside analog drugs, and its species-selectivity profile suggests potential for selective antimicrobial applications.
- [1] BindingDB. BDBM50350769 (CHEMBL1818549) Affinity Data: Inhibition of Human, E. coli, and T. gondii Thymidylate Synthase. Duquesne University/ChEMBL Curated. View Source
- [2] Longley DB, Harkin DP, Johnston PG. 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. 2003;3(5):330-338. View Source
